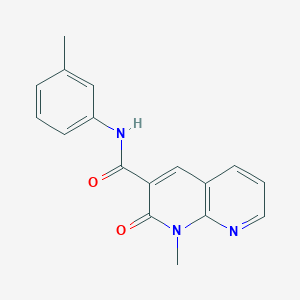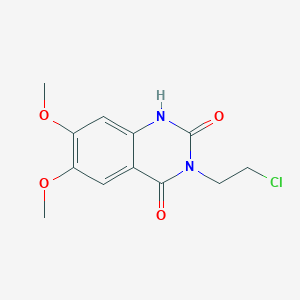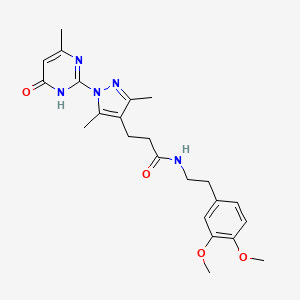
N-(3,4-dimethoxyphenethyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-dimethoxyphenethyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, as seen in the preparation of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and propanamines, which start from corresponding propanoic acids or pyrazoles . Similarly, the synthesis of pyrimidine and thiadiazole derivatives involves reactions such as aminothiourea with bromine as a cyclic reagent or ferric chloride-mediated ring closure . These methods suggest that the synthesis of the compound may also involve multiple steps, including cyclization and substitution reactions.
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the structure of related compounds, revealing details such as supramolecular hydrogen-bonded chains, two-dimensional arrays, and cyclic dimers in the solid state . Crystallographic data, including space group, cell dimensions, and molecular weight, provide a comprehensive understanding of the molecular structure . These techniques would likely be applicable in analyzing the molecular structure of the target compound.
Chemical Reactions Analysis
The related compounds have been shown to form complexes with palladium(II) chloride, indicating their potential to participate in coordination chemistry . The reactivity of these compounds with transition metals suggests that the compound may also exhibit similar behavior, potentially forming complexes with metals, which could be of interest in catalysis or material science applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their herbicidal activity, as well as their potential to exhibit sedative, platelet antiaggregating, local anesthetic, hypotensive, antiarrhythmic, and anti-inflammatory activities . These activities are likely a result of the compounds' molecular structures and their interactions with biological targets. The compound , with its complex structure, may also possess a range of biological activities, which would need to be explored through bioassays and pharmacological studies.
Applications De Recherche Scientifique
Antidepressant Applications
A study described a series of compounds related to the chemical structure of interest, identifying potential antidepressant properties with reduced side effects compared to traditional treatments. This research emphasizes the significance of such compounds in developing new therapeutic agents for mental health disorders (Bailey et al., 1985).
Herbicidal Activity
Another study focused on the herbicidal activity of compounds with similar chemical frameworks. It demonstrated the effectiveness of these compounds as potential herbicides, providing a basis for developing new agricultural chemicals to enhance crop protection (Liu et al., 2008).
Insecticidal and Antibacterial Potential
Research into pyrimidine linked pyrazole heterocyclics highlighted their insecticidal and antibacterial potential. This study underscores the dual functionality of such compounds in controlling pests and combating bacterial infections, offering valuable insights into their multifaceted applications (Deohate & Palaspagar, 2020).
Palladium(II) Chloride Complexes
The interaction of similar compounds with Palladium(II) chloride was investigated, revealing insights into their chemical behavior and potential applications in catalysis and material science. This research contributes to our understanding of metal-organic frameworks and their utility in various technological advancements (Palombo et al., 2019).
Antimicrobial and Anticancer Agents
Studies on novel pyrazolopyrimidines derivatives explored their antimicrobial and anticancer activities, highlighting the therapeutic potential of such compounds. The research provides a foundation for future drug development efforts aimed at treating various infections and malignancies (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-14-12-22(30)26-23(25-14)28-16(3)18(15(2)27-28)7-9-21(29)24-11-10-17-6-8-19(31-4)20(13-17)32-5/h6,8,12-13H,7,9-11H2,1-5H3,(H,24,29)(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEMQOARQQGNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

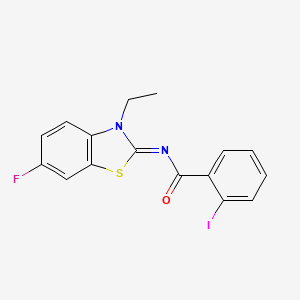

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)
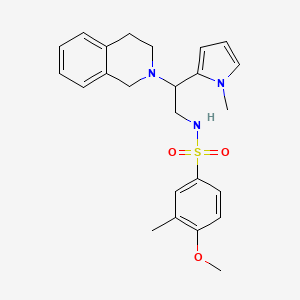
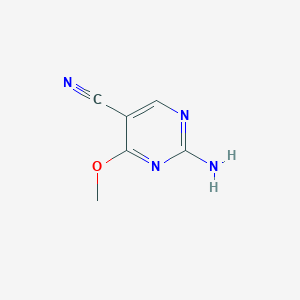
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)
![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)
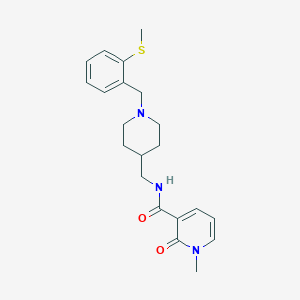
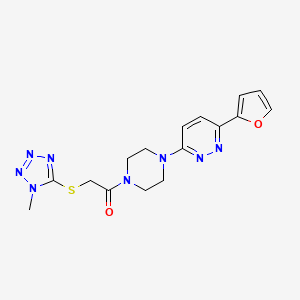
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)

